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Introduction
Diabetic kidney disease (DKD) is a major microvascular complication of diabetes and a leading

cause of end-stage renal disease. Its pathogenesis involves a complex interplay of metabolic

and hemodynamic factors, leading to chronic inflammation and fibrosis within the kidneys.

Recent research has highlighted the therapeutic potential of sodium crotonate (NaCr), a

short-chain fatty acid, in mitigating the progression of DKD. This document provides a

comprehensive overview of the application of sodium crotonate in preclinical DKD models,

detailing its mechanism of action, experimental protocols, and key findings.

Sodium crotonate has been shown to exert its renoprotective effects through a dual

mechanism. Firstly, it helps to ameliorate hyperglycemia and dyslipidemia, key metabolic

derangements in diabetes.[1][2] Secondly, and more specifically, it functions as a precursor for

histone lysine crotonylation (Kcr), a novel post-translational modification that plays a crucial

role in regulating gene expression.[1][2] By increasing histone crotonylation, sodium crotonate
can modulate the expression of genes involved in inflammatory and fibrotic pathways, thereby

reducing renal injury.[1]
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Mechanism of Action: The Histone Crotonylation
Pathway
Sodium crotonate's primary mechanism in the context of DKD involves the epigenetic

modification of histones. Exogenous sodium crotonate is converted intracellularly to crotonyl-

CoA by the enzyme Acyl-CoA synthetase short-chain family member 2 (ACSS2).[1][3] Crotonyl-

CoA then serves as a substrate for the histone acetyltransferase p300, which catalyzes the

transfer of the crotonyl group to lysine residues on histone tails, particularly H3K18.[1][2] This

histone crotonylation leads to a reduction in the expression of pro-inflammatory and pro-fibrotic

genes, such as TGF-β1 and α-SMA, ultimately alleviating the pathological changes associated

with DKD.[1]

digraph "Sodium Crotonate Signaling Pathway in DKD" { graph [fontname="Arial",
fontsize=12, labelloc="t", label="Signaling Pathway of Sodium Crotonate in Diabetic Kidney
Disease", splines=ortho, rankdir=LR]; node [shape=box, style="filled", fontname="Arial",
fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=10, arrowhead=normal];

// Nodes NaCr [label="Sodium Crotonate\n(Exogenous)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; ACSS2 [label="ACSS2", fillcolor="#34A853", fontcolor="#FFFFFF"];

Cr_CoA [label="Crotonyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; p300

[label="p300\n(Histone Acyltransferase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histones

[label="Histones", fillcolor="#F1F3F4", fontcolor="#202124"]; Crotonylated_Histones

[label="Histone Crotonylation\n(e.g., H3K18cr)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Gene_Expression [label="Altered Gene Expression", fillcolor="#F1F3F4", fontcolor="#202124"];

Inflammation_Fibrosis [label="Inflammation & Fibrosis\n(TGF-β1, α-SMA)", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; DKD_Amelioration [label="Amelioration of\nDiabetic Kidney Disease",

fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges NaCr -> ACSS2 [label=" activates"]; ACSS2 -> Cr_CoA [label=" produces"]; Cr_CoA ->

p300 [label=" substrate for"]; p300 -> Histones [label=" targets"]; Histones ->

Crotonylated_Histones [label=" crotonylates"]; Crotonylated_Histones -> Gene_Expression

[label=" leads to"]; Gene_Expression -> Inflammation_Fibrosis [label=" downregulates"];

Inflammation_Fibrosis -> DKD_Amelioration [label=" reduction leads to"]; }

Caption: Signaling Pathway of Sodium Crotonate in Diabetic Kidney Disease.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1149024?utm_src=pdf-body
https://www.benchchem.com/product/b1149024?utm_src=pdf-body
https://www.researchgate.net/figure/NaCr-Alleviates-Inflammatory-and-Fibrotic-Injury-in-db-db-Mice-a-Urine_fig2_381091490
https://pubmed.ncbi.nlm.nih.gov/38822951/
https://www.researchgate.net/figure/NaCr-Alleviates-Inflammatory-and-Fibrotic-Injury-in-db-db-Mice-a-Urine_fig2_381091490
https://www.researchgate.net/publication/381091490_Sodium_Crotonate_Alleviates_Diabetic_Kidney_Disease_Partially_Via_the_Histone_Crotonylation_Pathway
https://www.researchgate.net/figure/NaCr-Alleviates-Inflammatory-and-Fibrotic-Injury-in-db-db-Mice-a-Urine_fig2_381091490
https://www.benchchem.com/product/b1149024?utm_src=pdf-body
https://www.benchchem.com/product/b1149024?utm_src=pdf-body
https://www.benchchem.com/product/b1149024?utm_src=pdf-body
https://www.benchchem.com/product/b1149024?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of

sodium crotonate in a db/db mouse model of diabetic kidney disease.

Table 1: Effects of Sodium Crotonate on Renal Function and Metabolic Parameters in db/db

Mice

Parameter Control (db/m) Diabetic (db/db)
Diabetic (db/db) +
NaCr

Urine Albumin-to-

Creatinine Ratio

(UACR; μg/mg)

45 ± 8 255 ± 30 150 ± 25

Serum Creatinine

(CREA; μmol/L)
15 ± 3 35 ± 5 20 ± 4

Fasting Blood

Glucose (mmol/L)
6.5 ± 0.8 28.5 ± 3.2 18.5 ± 2.5

Serum Triglycerides

(TG; mmol/L)
1.0 ± 0.2 2.5 ± 0.4 1.5 ± 0.3

Serum Cholesterol

(TC; mmol/L)
2.2 ± 0.3 5.8 ± 0.6 3.5 ± 0.5

Note: Data are

presented as mean ±

standard deviation

and are illustrative of

findings in the

literature. *P < 0.05

compared to the

Diabetic (db/db)

group.

Table 2: Effects of Sodium Crotonate on Renal Inflammatory and Fibrotic Markers in db/db

Mice
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Marker (Relative
Protein
Expression)

Control (db/m) Diabetic (db/db)
Diabetic (db/db) +
NaCr

TGF-β1 1.0 ± 0.1 3.5 ± 0.4 1.8 ± 0.3

α-SMA 1.0 ± 0.2 4.2 ± 0.5 2.1 ± 0.4

IL-1β 1.0 ± 0.15 3.8 ± 0.6 1.9 ± 0.3

IL-6 1.0 ± 0.2 4.5 ± 0.7 2.3 ± 0.5

*Note: Data are

presented as mean ±

standard deviation

and are illustrative of

findings in the

literature. *P < 0.05

compared to the

Diabetic (db/db)

group.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

In Vivo Model: Sodium Crotonate Treatment in db/db
Mice
This protocol describes the use of db/db mice, a genetic model of type 2 diabetes, to study the

effects of sodium crotonate on DKD.

digraph "In Vivo Experimental Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t",
label="In Vivo Experimental Workflow for Sodium Crotonate in db/db Mice", splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge
[fontname="Arial", fontsize=10, arrowhead=normal];

// Nodes Start [label="Start:\n8-week-old db/db mice", fillcolor="#F1F3F4",

fontcolor="#202124"]; Treatment [label="12 weeks of\nSodium Crotonate Treatment\n(e.g.,
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100 mg/kg/day via oral gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring

[label="Bi-weekly Monitoring:\nBody Weight & Blood Glucose", fillcolor="#FBBC05",

fontcolor="#202124"]; Endpoint [label="Endpoint at 20 weeks of age", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Sample_Collection [label="Sample Collection:\nUrine, Blood, Kidney

Tissue", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis:\n- UACR, Serum

Creatinine\n- Histology (PAS, Masson)\n- Western Blot (TGF-β1, α-SMA)\n- IHC/IF (IL-1β, IL-

6)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint ->

Sample_Collection; Sample_Collection -> Analysis; }

Caption: In Vivo Experimental Workflow for Sodium Crotonate in db/db Mice.

Materials:

Male db/db mice (8 weeks old)

Age-matched db/m mice (as controls)

Sodium Crotonate (Sigma-Aldrich)

Standard laboratory chow

Metabolic cages for urine collection

Blood glucose meter

Reagents for ELISA, Western Blot, and Immunohistochemistry

Procedure:

Animal Acclimatization: Acclimatize mice for one week under standard laboratory conditions

(12-hour light/dark cycle, controlled temperature and humidity) with free access to food and

water.

Grouping: Randomly divide the db/db mice into two groups: a vehicle-treated group and a

sodium crotonate-treated group. A group of db/m mice will serve as non-diabetic controls.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1149024?utm_src=pdf-body
https://www.benchchem.com/product/b1149024?utm_src=pdf-body
https://www.benchchem.com/product/b1149024?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment: Administer sodium crotonate (e.g., 100 mg/kg body weight) or vehicle (saline)

daily via oral gavage for 12 weeks.

Monitoring: Monitor body weight and random blood glucose levels every two weeks

throughout the study period.

Sample Collection: At the end of the 12-week treatment period (at 20 weeks of age), place

mice in metabolic cages for 24-hour urine collection. Following this, collect blood samples via

cardiac puncture under anesthesia. Euthanize the mice and harvest the kidneys.

Biochemical Analysis:

Measure urinary albumin and creatinine concentrations to calculate the UACR.[4]

Measure serum creatinine, blood urea nitrogen (BUN), triglycerides, and cholesterol

levels.

Histological Analysis:

Fix one kidney in 4% paraformaldehyde, embed in paraffin, and section for Periodic acid-

Schiff (PAS) and Masson's trichrome staining to assess glomerulosclerosis and interstitial

fibrosis.

Protein Expression Analysis:

Snap-freeze the other kidney in liquid nitrogen for protein extraction.

Perform Western blotting to determine the expression levels of TGF-β1, α-SMA, IL-1β, and

IL-6.

Perform immunohistochemistry or immunofluorescence on paraffin-embedded sections to

localize the expression of these proteins.

In Vitro Model: High Glucose-Induced HK-2 Cells
This protocol details the use of a human kidney proximal tubular epithelial cell line (HK-2) to

investigate the cellular mechanisms of sodium crotonate in a high-glucose environment,

mimicking diabetic conditions.
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digraph "In Vitro Experimental Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t",
label="In Vitro Workflow for Sodium Crotonate in HK-2 Cells", splines=ortho]; node
[shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial",
fontsize=10, arrowhead=normal];

// Nodes Start [label="Culture HK-2 Cells", fillcolor="#F1F3F4", fontcolor="#202124"];

Starvation [label="Serum Starvation\n(24 hours)", fillcolor="#FBBC05", fontcolor="#202124"];

Treatment [label="Treatment Groups:\n- Normal Glucose (5.5 mM)\n- High Glucose (30 mM)\n-

HG + Sodium Crotonate\n- HG + NaCr + Inhibitors (ACSS2i, p300i)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Incubation [label="Incubation\n(e.g., 48 hours)", fillcolor="#FBBC05",

fontcolor="#202124"]; Harvest [label="Harvest Cells:\nProtein and RNA extraction",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis:\n- Western Blot (PanKcr,

H3K18cr, TGF-β1, α-SMA)\n- Immunofluorescence (PanKcr)", fillcolor="#5F6368",

fontcolor="#FFFFFF"];

// Edges Start -> Starvation; Starvation -> Treatment; Treatment -> Incubation; Incubation ->

Harvest; Harvest -> Analysis; }

Caption: In Vitro Workflow for Sodium Crotonate in HK-2 Cells.

Materials:

HK-2 cell line (ATCC)

DMEM/F12 medium

Fetal Bovine Serum (FBS)

D-Glucose (Sigma-Aldrich)

Sodium Crotonate (Sigma-Aldrich)

ACSS2 inhibitor (e.g., ACSS2(i))

p300 inhibitor (e.g., A485)

Antibodies for Western blotting and immunofluorescence (anti-PanKcr, anti-H3K18cr, anti-

TGF-β1, anti-α-SMA)
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Procedure:

Cell Culture: Culture HK-2 cells in DMEM/F12 supplemented with 10% FBS and 1%

penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Experimental Setup: Seed cells into 6-well plates and grow to 70-80% confluency. Serum-

starve the cells for 24 hours before treatment.

Treatment: Treat the cells with the following conditions for a specified period (e.g., 48 hours):

Normal glucose (5.5 mM D-glucose)

High glucose (30 mM D-glucose)

High glucose + Sodium Crotonate (at various concentrations, e.g., 1, 5, 10 mM)

High glucose + Sodium Crotonate + ACSS2 inhibitor

High glucose + Sodium Crotonate + p300 inhibitor

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer

containing protease and phosphatase inhibitors for protein extraction.

Western Blotting:

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and incubate with primary antibodies against Pan-Lysine-

Crotonylation (PanKcr), H3K18cr, TGF-β1, and α-SMA overnight at 4°C.

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced

chemiluminescence (ECL) system.

Immunofluorescence:

Grow cells on coverslips and treat as described above.
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Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block

with BSA.

Incubate with the primary antibody against PanKcr, followed by a fluorescently labeled

secondary antibody.

Mount the coverslips with a DAPI-containing medium and visualize using a fluorescence

microscope.

Conclusion
The use of sodium crotonate in preclinical models of diabetic kidney disease has provided

compelling evidence for its therapeutic potential. By targeting the underlying metabolic

abnormalities and, more specifically, by modulating gene expression through histone

crotonylation, sodium crotonate offers a novel approach to mitigating the inflammation and

fibrosis that drive the progression of DKD. The protocols and data presented herein provide a

framework for researchers and drug development professionals to further investigate and

harness the renoprotective effects of sodium crotonate.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b1149024#application-of-sodium-crotonate-in-
studying-diabetic-kidney-disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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